molecular formula C19H17N5 B605058 N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine CAS No. 1125758-85-1

N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine

Cat. No. B605058
M. Wt: 315.38
InChI Key: PQYCRDPLPKGSME-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine”, also known as A-804598, is a compound with the empirical formula C19H17N5 and a molecular weight of 315.37 . It is a competitive antagonist of the P2X7 receptor, a ligand-gated ion channel . The P2X7 receptor is involved in several physiological and pathological processes, making A-804598 a potentially useful compound in various biomedical applications .


Physical And Chemical Properties Analysis

“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is a white to beige powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Radical Synthesis of Guanidines from N-Acyl Cyanamides : Guanidines, especially those embedded into polycyclic frameworks, are important in synthetic intermediates and natural products. They have applications in total synthesis, bio-inspired molecular recognition, organocatalysis, and coordination chemistry. The study by Larraufie et al. (2010) introduced N-acyl cyanamides as novel partners for preparing quinazolinone systems, indicating a method for synthesizing cyclic guanidines (Larraufie, Ollivier, Fensterbank, Malacria, & Lacôte, 2010).

  • Cyclization of Arylcyanoguanidines : Jones et al. (1994) described the mild preparation of N-cyano-N-(1-H-indol-5-yl)guanidine and its cyclization, showcasing how certain Lewis acids can induce cyclization at moderate temperatures. This indicates a potential pathway for synthesizing diverse guanidine compounds with specific structural features (Jones, Kuyper, Styles, & Caddell, 1994).

  • Structural Studies on Guanidine Derivatives : Ianelli and Pelizzi (1992) reported on the crystal and molecular structures of certain N-cyano guanidine derivatives, indicating their extended conformation and hydrogen bond networks. This suggests their potential in designing compounds with specific molecular interactions (Ianelli & Pelizzi, 1992).

  • Antiproliferative Compounds Against Human Leukemia Cells : Estévez-Sarmiento et al. (2022) investigated synthetic guanidines containing a 1,3-diphenylpropenone core for their cytotoxic effects against human cancer cells. The study highlights the potential of guanidine derivatives in cancer research, specifically in developing new strategies for cancer treatment (Estévez-Sarmiento, Saavedra, Brouard, Peyrac, Hernández-Garcés, García, Quintana, & Estévez, 2022).

Safety And Hazards

“N-cyano-N’‘-[(1s)-1-phenylethyl]-N’-5-quinolinyl-guanidine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately calling a poison center or doctor/physician (P301 + P310) .

properties

IUPAC Name

1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYCRDPLPKGSME-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine

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